Anti-HIV-1 Activity: Comparative Potency Against Garciniafuran in Syncytia Assay
Pyranojacareubin demonstrates specific anti-HIV-1 activity, quantified as an IC50 of 79.4 ppm in a syncytia inhibition assay. This represents a 1.4-fold increase in potency compared to its co-isolated analog garciniafuran (IC50 = 111.5 ppm) when tested under identical conditions [1]. This quantitative difference establishes pyranojacareubin as a more relevant lead candidate for anti-HIV research from this class.
| Evidence Dimension | Anti-HIV-1 Activity (IC50) |
|---|---|
| Target Compound Data | 79.4 ppm |
| Comparator Or Baseline | Garciniafuran: 111.5 ppm |
| Quantified Difference | Pyranojacareubin is 1.4x more potent (32.1 ppm lower IC50) |
| Conditions | Syncytia inhibition assay using HIV-1 virus. |
Why This Matters
For researchers developing anti-HIV leads, the 1.4x potency advantage of pyranojacareubin over a close structural analog justifies its selection for further SAR studies or semi-synthetic optimization.
- [1] Kurnia, B. D. (2019). Isolasi dan Identifikasi Senyawa Santon dari Kulit Batang Calophyllum tetrapterum Miq. dan Uji Aktivitas sebagai Anti-HIV. CORE. View Source
